molecular formula C12H15BrN2O B2484862 3-Bromo-5-(piperidin-1-yl)benzamide CAS No. 2092000-99-0

3-Bromo-5-(piperidin-1-yl)benzamide

Cat. No.: B2484862
CAS No.: 2092000-99-0
M. Wt: 283.169
InChI Key: SEQUMFYVJFJRSY-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-1-yl)benzamide is a chemical compound with the molecular formula C12H15BrN2O. It is characterized by the presence of a bromine atom at the 3rd position and a piperidinyl group at the 5th position of the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-1-yl)benzamide typically involves the bromination of 5-(piperidin-1-yl)benzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-5-(piperidin-1-yl)benzamide, while oxidation with hydrogen peroxide would produce the corresponding N-oxide .

Scientific Research Applications

3-Bromo-5-(piperidin-1-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(piperidin-1-yl)benzamide
  • 3-Fluoro-5-(piperidin-1-yl)benzamide
  • 3-Iodo-5-(piperidin-1-yl)benzamide

Uniqueness

Compared to its analogs, 3-Bromo-5-(piperidin-1-yl)benzamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher polarizability compared to chlorine or fluorine result in different reactivity and interaction profiles. This makes this compound particularly useful in applications requiring specific halogen bonding interactions .

Properties

IUPAC Name

3-bromo-5-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-6-9(12(14)16)7-11(8-10)15-4-2-1-3-5-15/h6-8H,1-5H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQUMFYVJFJRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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